molecular formula C20H18N2O4S B2819998 3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid CAS No. 1432681-64-5

3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid

Cat. No.: B2819998
CAS No.: 1432681-64-5
M. Wt: 382.43
InChI Key: PNMXBUITAJMYQT-UHFFFAOYSA-N
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Description

3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid is a complex organic compound characterized by its indole and pyridine rings, as well as a sulfonyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be oxidized to form its corresponding anhydride or ester.

  • Reduction: : The pyridine ring can be reduced to form a piperidine derivative.

  • Substitution: : The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are typically employed.

Major Products Formed

  • Oxidation: : Formation of benzoic acid anhydride or esters.

  • Reduction: : Formation of piperidine derivatives.

  • Substitution: : Formation of sulfonamide or sulfonic ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research into these activities could lead to the development of new therapeutic agents.

Medicine

The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for further research in drug discovery.

Industry

In the industrial sector, this compound could be used in the production of dyes, pigments, and other chemical products that require specific functional groups for their synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid: : Similar structure but lacks the pyridine ring.

  • 4-(1H-indol-3-yl)pyridine-1-sulfonyl chloride: : Similar but with a different functional group.

  • 3-(4-(1H-indol-3-yl)pyridin-1-yl)benzoic acid: : Similar but with a different arrangement of functional groups.

Uniqueness

The uniqueness of 3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid lies in its combination of indole and pyridine rings, which provides a distinct set of chemical properties and biological activities compared to its similar compounds.

Properties

IUPAC Name

3-[[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c23-20(24)15-4-3-5-16(12-15)27(25,26)22-10-8-14(9-11-22)18-13-21-19-7-2-1-6-17(18)19/h1-8,12-13,21H,9-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMXBUITAJMYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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